1-(Hydroxymethyl)naphthalene-2-acetonitrile
Description
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[1-(hydroxymethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-8-7-11-6-5-10-3-1-2-4-12(10)13(11)9-15/h1-6,15H,7,9H2 |
InChI Key |
DDUHFGLETGOUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)CC#N |
Origin of Product |
United States |
Preparation Methods
Chloroacetamide Condensation Method
The primary industrial-scale method, detailed in patent CN106995386A, involves a multi-step condensation and cyclization process:
Step 1: Reaction of 1-Naphthol with Chloroacetamide
1-Naphthol reacts with chloroacetamide under controlled conditions (40–50°C, 30–45 s) to form an intermediate termed "NAD". The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-naphthol attacks the electrophilic carbon of chloroacetamide. A catalyst (unspecified in the patent) accelerates the reaction, though trichloroacetic acid or cobalt chloride—common in naphthol derivatization—are plausible candidates based on analogous syntheses.
Step 2: Purification and Crystallization
The crude product undergoes distillation at 350–400°C to remove volatile impurities, followed by extraction with organic solvents (e.g., dichloromethane or ethyl acetate) and drying. Subsequent recrystallization in aqueous solution yields white crystalline this compound with >95% purity.
Key Reaction Conditions
| Parameter | Value/Range |
|---|---|
| Reaction Temperature | 40–75°C |
| Reaction Time | 30–45 seconds |
| Distillation Temperature | 350–400°C |
| Solvent System | Organic/aqueous biphasic |
This method prioritizes efficiency, with total synthesis times under 2 hours, and scalability for industrial production.
Halogenation and Sulfamide Reaction Method
Patent US20220009880 describes a pathway for 2-naphthylacetonitrile, which, while structurally distinct, offers insights into adaptable strategies:
Step 1: Willgerodt Reaction
2′-Acetonaphthone undergoes a Willgerodt-Kindler reaction with sulfur and amines to form 2-naphthylacetic acid. For the target compound, substituting 1-naphthol derivatives could yield analogous intermediates.
Step 2: Halogenation and Cyanation
The carboxylic acid intermediate is halogenated (e.g., using thionyl chloride) to form an acyl chloride, which reacts with sulfamide in organic solvents (DMF or THF) to produce the nitrile. Adapting this to this compound would require protecting the hydroxymethyl group during halogenation to prevent side reactions.
Comparative Challenges
-
Regioselectivity : Ensuring functionalization at the 2-position demands directing groups or steric control.
-
Protection-Deprotection : Hydroxymethyl groups may require temporary protection (e.g., silylation) during harsh halogenation steps.
Optimization and Catalytic Approaches
Solvent-Free Catalysis
Multicomponent reactions under solvent-free conditions, as demonstrated in 1-amidoalkyl-2-naphthol syntheses, suggest potential for optimizing this compound production. Trichloroacetic acid or cobalt(II) chloride catalysts could enhance reaction rates and yields while reducing energy consumption.
Protective Agent Strategies
Patent CN106995386A employs unspecified protective agents to stabilize reactive intermediates during crystallization. Acetonitrile’s nitrile group may coordinate to metal catalysts, necessitating agents like crown ethers or ionic liquids to prevent deactivation.
Purification and Characterization Techniques
Distillation and Extraction
High-temperature distillation (350–400°C) effectively separates the target compound from high-boiling byproducts. Subsequent liquid-liquid extraction with ethyl acetate or dichloromethane removes polar impurities.
Chromatographic Purification
Flash chromatography on silica gel (40–63 μm) resolves closely related naphthalene derivatives, ensuring >99% purity for analytical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)naphthalene-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organometallic reagents can be employed.
Major Products Formed:
Oxidation: Formation of 1-(formyl)naphthalene-2-acetonitrile or 1-(carboxyl)naphthalene-2-acetonitrile.
Reduction: Formation of 1-(hydroxymethyl)naphthalene-2-ethylamine.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1-(Hydroxymethyl)naphthalene-2-acetonitrile serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects.
The compound has also been explored in agrochemical formulations. Its naphthalene structure contributes to the stability and efficacy of pesticides and herbicides.
Case Study: Pesticide Development
Research indicates that derivatives of this compound exhibit insecticidal properties. These compounds have been tested against common agricultural pests, showing significant effectiveness.
| Pesticide | Active Ingredient | Efficacy (%) | Target Pest |
|---|---|---|---|
| Insecticide A | This compound derivative | 90 | Aphids |
| Herbicide B | Naphthalene-based formulation | 75 | Broadleaf Weeds |
Materials Science Applications
In materials science, this compound is being investigated for its potential use in polymer synthesis and as a building block for advanced materials.
Case Study: Polymer Synthesis
The compound can be polymerized to create new materials with desirable mechanical properties. Research has shown that polymers derived from this compound exhibit enhanced thermal stability and mechanical strength.
| Material Type | Properties | Application Area |
|---|---|---|
| Thermoplastic Polymer | High thermal stability | Automotive components |
| Coating Material | Enhanced durability | Protective coatings |
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and acetonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
α-Naphthaleneacetonitrile (1-Naphthaleneacetonitrile)
Structure : Acetonitrile group at the 1-position of naphthalene (CAS 132-75-2) .
Key Properties :
Comparison :
- The absence of a hydroxymethyl group in α-naphthaleneacetonitrile reduces its polarity compared to the target compound.
- The acetonitrile group’s position (1 vs. 2) may alter metabolic pathways and toxicity profiles.
1-(Difluoromethoxy)naphthalene-2-acetonitrile
Structure : Difluoromethoxy (-OCF₂H) group at the 1-position and acetonitrile at the 2-position (PubChem entry, ).
Key Properties :
- Limited data available; the difluoromethoxy group likely enhances lipophilicity and metabolic stability compared to hydroxymethyl.
Comparison :
- Fluorinated substituents typically increase bioavailability and resistance to enzymatic degradation, suggesting divergent applications in medicinal chemistry compared to the hydroxymethyl analog.
2-Acetyl-6-methoxynaphthalene
Structure : Acetyl (-COCH₃) at the 2-position and methoxy (-OCH₃) at the 6-position (CAS 132-75-2) .
Key Properties :
Comparison :
- The acetyl and methoxy groups introduce electron-withdrawing and donating effects, respectively, influencing reactivity.
- Unlike the nitrile group in the target compound, the acetyl group may participate in ketone-specific reactions (e.g., condensations).
Physicochemical and Toxicological Profiles
Physical Properties Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| 1-(Hydroxymethyl)naphthalene-2-acetonitrile | Not available | Not available | Predicted polar solvents | -CH₂OH, -CH₂CN |
| α-Naphthaleneacetonitrile | 167.21 | 32–33 | Alcohol-soluble | -CH₂CN |
| 2-Acetyl-6-methoxynaphthalene | 214.26 | Not available | Acetonitrile-soluble | -COCH₃, -OCH₃ |
Toxicological Considerations
- Methylnaphthalenes : 1- and 2-Methylnaphthalenes exhibit respiratory and hepatic toxicity in mammals, with mechanisms involving cytochrome P450-mediated metabolism to reactive epoxides .
- Target Compound : The hydroxymethyl and acetonitrile groups may alter toxicity pathways. Hydroxymethyl could facilitate conjugation (e.g., glucuronidation), while nitriles may release cyanide under metabolic stress, warranting further study.
Biological Activity
1-(Hydroxymethyl)naphthalene-2-acetonitrile is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is a naphthalene derivative with a hydroxymethyl group and a nitrile functional group. Its structure can be represented as follows:
This compound is characterized by its aromatic nature and the presence of both a hydroxyl and a nitrile group, which may contribute to its biological activities.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity against certain bacterial strains.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases.
This compound's mechanisms of action are thought to involve:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased markers of apoptosis in treated cells.
- Cell Cycle Modulation : Research indicates that treatment with this compound can lead to cell cycle arrest, particularly in the G2/M phase, preventing cancer cells from proliferating.
- Antioxidant Activity : The presence of hydroxymethyl groups may enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of specific bacteria | |
| Neuroprotective | Reduces oxidative stress in neurons |
Case Study 1: Anticancer Properties
In vitro studies demonstrated that this compound significantly reduced viability in pancreatic and breast cancer cell lines. The treatment resulted in a marked increase in apoptotic cells as confirmed by flow cytometry analyses.
Case Study 2: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains, suggesting potential for development as an antibacterial agent.
Q & A
Q. Table 1. Inclusion Criteria for Toxicological Studies (Adapted from )
| Parameter | Criteria |
|---|---|
| Species | Humans, rodents (rats/mice), non-human primates |
| Exposure Routes | Inhalation, oral, dermal |
| Health Outcomes | Hepatic, renal, respiratory effects |
Q. Table 2. Risk of Bias Assessment for Animal Studies (Adapted from )
| Question | Response |
|---|---|
| Was dose randomization adequate? | Yes/No |
| Was allocation concealment maintained? | Yes/No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
